molecular formula C8H13NO3 B2654338 Methyl 4-methyl-6-oxopiperidine-3-carboxylate CAS No. 1782536-27-9

Methyl 4-methyl-6-oxopiperidine-3-carboxylate

Cat. No.: B2654338
CAS No.: 1782536-27-9
M. Wt: 171.196
InChI Key: QVQLRSVTIYNAOA-UHFFFAOYSA-N
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Description

“Methyl 4-methyl-6-oxopiperidine-3-carboxylate” is a chemical compound . It is used as a starting reagent in the synthesis of various compounds .


Synthesis Analysis

The synthesis of this compound involves the addition of benzylamine and methyl acrylate under heated reflux conditions to produce N,N-bis(β-methylacrylate)benzylamine. This is then refluxed with sodium methoxide to cyclize and produce the free 1-benzyl-3-methoxycarbonyl-4-piperidone. The final product is obtained by salting with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H13NO3/c1-5-3-7(10)9-4-6(5)8(11)12-2/h5-6H,3-4H2,1-2H3,(H,9,10) . The molecular weight of this compound is 171.2 .


Chemical Reactions Analysis

The compound has been used as a starting reagent in the synthesis of various compounds such as nakadomarin A, tert-butyl, picolyl, and fluorinated analogs of capromorelin .


Physical and Chemical Properties Analysis

“this compound” is a crystalline compound . It has a melting point of 185°C (decomposition) . It is a white to pale cream powder .

Scientific Research Applications

Asymmetric Benzylation

Methyl 4-methyl-6-oxopiperidine-3-carboxylate is used in asymmetric benzylation, a significant process for preparing biologically active compounds. Wang et al. (2018) demonstrated its use in obtaining methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate using a phase-transfer catalyst, which is vital in creating chiral 3-benzylpiperidine backbones in various compounds (Wang, Zhao, Xue, & Chen, 2018).

Synthesis of 3-Azabicyclo Derivatives

Vafina et al. (2003) utilized this compound in the Michael reactions, leading to the formation of 6- and 6,8-substituted derivatives, highlighting its importance in synthesizing 3-azabicyclo[3.3.1]nonane derivatives. This research contributes to understanding the stereochemical aspects of these reactions (Vafina, Yakhina, Khakimova, Spirikhin, Galin, & Yunusov, 2003).

Intermediate in Jak3 Inhibitor Synthesis

Chen Xin-zhi (2011) discussed the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in creating the protein tyrosine kinase Jak3 inhibitor, CP-690550. This demonstrates its role in developing novel medicinal compounds (Chen Xin-zhi, 2011).

Study of Enolic Forms

Fernández et al. (1993) synthesized and studied the enolic forms of methyl 2,6-diphenyl-1-methyl-4-oxopiperidine-3,5-dicarboxylates, highlighting keto-enol tautomerism and configurational isomerism, crucial in understanding the stereochemistry of such compounds (Fernández, Casares, Gálvez, & Bellanato, 1993).

Synthesis of Dual Metalloprotease Inhibitor

Akasaka et al. (1999) researched diastereoselective methylation of 6-oxopipecolic acid esters derived from this compound. This work is significant in the synthesis of a new dual metalloprotease inhibitor, showing the compound's relevance in pharmaceutical synthesis (Akasaka, Akamatsu, Kimoto, Komatsu, Shimizu, Shimomura, Tagami, & Negi, 1999).

Conformational Studies in Cyclopiperidine Compounds

Vilsmaier et al. (1995) used this compound in synthesizing 4-amino-3,5-cyclopiperidine compounds. The study provides insights into the preferred conformation of these compounds in solution and their solid-state structure (Vilsmaier, Milch, Fröhlich, Bergsträsser, Onciul, & Clark, 1995).

Safety and Hazards

“Methyl 4-methyl-6-oxopiperidine-3-carboxylate” may cause eye and skin irritation. Ingestion may cause irritation of the digestive tract . The compound is stable at room temperature in closed containers under normal storage and handling conditions .

Properties

IUPAC Name

methyl 4-methyl-6-oxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5-3-7(10)9-4-6(5)8(11)12-2/h5-6H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQLRSVTIYNAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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